1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride
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Overview
Description
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is a chemical compound with the molecular formula C21H19ClN2 . It is a useful reagent in the preparation of antimicrobial benzimidazolium compounds via N-alkylation of benzimidazoles with benzyl chloride .
Synthesis Analysis
This compound has been used as a catalyst in the synthesis of tetrahydrobenzo[b]pyran derivatives. The synthesis process involves using aryl aldehydes, malononitrile, and cyclohexane-1,3-dione or dimedone as the available starting materials .Molecular Structure Analysis
The molecular structure of 1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride consists of 21 carbon atoms, 19 hydrogen atoms, 2 nitrogen atoms, and 1 chlorine atom . The InChI code for this compound is1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1
. Chemical Reactions Analysis
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride has been used as an N-heterocyclic carbene precursor in three-component reactions. The reactions resulted in heterocyclic oxygen-containing products .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.8 g/mol . It is a solid at room temperature and should be stored in a dark place under an inert atmosphere .Scientific Research Applications
Synthesis of Thiosemicarbazone Ligands and Copper(II) Complexes
The compound has been used in the synthesis of new water-soluble thiosemicarbazone ligands and their copper(II) complexes, which have shown promising anticancer properties. The ligands and complexes were characterized through various methods and showed good solubility and stability in water. The copper(II) complexes displayed mononuclear structures with tridentate ligands in a thione form. The cytotoxic effects of these compounds were measured on MCF-7 and K562 cell lines, indicating potential as anticancer agents. The compounds also induced apoptosis and cell cycle arrest in the G2 phase for certain cell lines (Mirzaahmadi et al., 2019).
Preparation of N-Heterocyclic Carbene (NHC) Metal Complexes
1,3-Dibenzyl-1H-benzo[d]imidazol-3-ium chloride is involved in the generation of N-heterocyclic carbenes (NHCs) from imidazol(in)ium hydrogen carbonates. These NHCs can be transferred to both organic and organometallic substrates under conditions that do not require dry or oxygen-free environments. The compounds have also shown utility as precatalysts in organocatalyzed molecular and macromolecular syntheses, such as benzoin condensation reactions and ring-opening polymerization of d,l-lactide (Fèvre et al., 2012).
Synthesis of Benzimidazolium Salts
The compound has been used in an atom-economic synthetic route to benzimidazolium salts. This process involves a two-step synthesis that avoids chromatographic work-up and is pivotal in the preparation of annulated polycyclic systems. The key step involves the reaction of triethyl orthoformate with corresponding N1,N2-diarylbenzene-1,2-diamines, further transformed in situ (Grieco et al., 2015).
Biological Activity of Ester- and Amide-Functionalized Imidazolium Salts
The compound is part of the synthesis and characterization of ester- and amide-functionalized imidazolium salts and related water-soluble coinage metal N-heterocyclic carbene complexes. These complexes exhibited cytotoxic properties against various human cancer cell lines, including cisplatin-sensitive and -resistant cells. They also displayed potential in inhibiting the enzyme thioredoxin reductase, indicating a role in cancer treatment (Pellei et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,3-dibenzylbenzimidazol-3-ium;chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N2.ClH/c1-3-9-18(10-4-1)15-22-17-23(16-19-11-5-2-6-12-19)21-14-8-7-13-20(21)22;/h1-14,17H,15-16H2;1H/q+1;/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSFOFEZIBMHEPB-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=[N+](C3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
42.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49676840 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1,3-dibenzyl-1H-benzo[d]imidazol-3-ium chloride |
Citations
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